molecular formula C19H26N6O B13882844 N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

Cat. No.: B13882844
M. Wt: 354.4 g/mol
InChI Key: LORRSGWMFJIBNT-UHFFFAOYSA-N
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Description

N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is an organic compound belonging to the class of benzanilides This compound is characterized by the presence of a benzamide group substituted with a triazinyl and a piperidinyl moiety

Preparation Methods

The synthesis of N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide involves several steps. One common synthetic route includes the reaction of 4-(4-propylpiperidin-1-yl)-1,3,5-triazine with N-methyl-3-aminobenzamide under specific reaction conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or triazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

InChI

InChI=1S/C19H26N6O/c1-3-5-14-8-10-25(11-9-14)19-22-13-21-18(24-19)23-16-7-4-6-15(12-16)17(26)20-2/h4,6-7,12-14H,3,5,8-11H2,1-2H3,(H,20,26)(H,21,22,23,24)

InChI Key

LORRSGWMFJIBNT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCN(CC1)C2=NC=NC(=N2)NC3=CC=CC(=C3)C(=O)NC

Origin of Product

United States

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